molecular formula C11H10ClF2NO2 B12078901 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid

Cat. No.: B12078901
M. Wt: 261.65 g/mol
InChI Key: NEXJKRVANBGRJN-UHFFFAOYSA-N
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Description

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a chloro group and a difluoropyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment to the Benzoic Acid Core: The pyrrolidinyl group is then attached to the benzoic acid core through nucleophilic substitution reactions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluoropyrrolidinyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(pyrrolidin-1-yl)benzoic acid: Lacks the difluoro substitution, which may affect its biological activity and chemical properties.

    4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid: Lacks the chloro substitution, which may influence its reactivity and binding characteristics.

Uniqueness

3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is unique due to the presence of both chloro and difluoropyrrolidinyl groups, which can impart distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and potential as a bioactive compound.

Properties

Molecular Formula

C11H10ClF2NO2

Molecular Weight

261.65 g/mol

IUPAC Name

3-chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10ClF2NO2/c12-8-5-7(10(16)17)1-2-9(8)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2,(H,16,17)

InChI Key

NEXJKRVANBGRJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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